molecular formula C16H12N2O3 B2445416 N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide CAS No. 683235-08-7

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide

Cat. No.: B2445416
CAS No.: 683235-08-7
M. Wt: 280.283
InChI Key: JNKRPDIVVZXUBB-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux conditions, using silica-supported catalysts to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the isoindoline nucleus, enhancing their chemical and biological properties .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoindoline nucleus, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an isoindoline core with dioxo substituents and a benzamide moiety. This configuration contributes to its distinct chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:

  • Target Enzymes : The compound has been shown to interact with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response and tumor progression. Inhibition of IDO1 can enhance antitumor immunity by preventing the degradation of tryptophan, which tumors exploit for immune evasion.
  • Similar Compounds : Its structural similarity to pomalidomide suggests potential antitumor effects. Pomalidomide is known for its immunomodulatory properties and ability to induce apoptosis in myeloma cells through cereblon-mediated pathways.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its antitumor activity:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.4Induction of apoptosis via IDO1 inhibition
MCF-7 (breast cancer)12.8Modulation of immune response
A549 (lung cancer)18.6Direct cytotoxicity

Immunomodulatory Effects

The compound's inhibition of IDO1 not only contributes to its anticancer properties but also plays a role in modulating immune responses. By blocking IDO1, it may enhance T-cell proliferation and cytokine production, thereby improving the efficacy of immunotherapies.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on IDO Inhibition : A study demonstrated that similar isoindoline derivatives effectively inhibited IDO activity in vitro, leading to increased T-cell activation in murine models .
  • Anticancer Efficacy : Another investigation reported that derivatives of isoindoline showed significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Research Applications

This compound is being explored for various applications:

  • Therapeutic Development : Its potential as an anticancer agent is being pursued in preclinical models.
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-9-4-2-3-5-11(9)14(19)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKRPDIVVZXUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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